molecular formula C10H12FNO3S B182129 4-((4-Fluorophenyl)sulfonyl)morpholine CAS No. 383-23-3

4-((4-Fluorophenyl)sulfonyl)morpholine

Cat. No.: B182129
CAS No.: 383-23-3
M. Wt: 245.27 g/mol
InChI Key: LDBBCISSYGDVIH-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)morpholine is an organic compound with the molecular formula C₁₀H₁₂FNO₃S. It features a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom, attached to a sulfonyl group that is further connected to a fluorophenyl group . This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The mixture is stirred at 0°C for a short period and then allowed to warm to room temperature. The reaction conditions can vary slightly, but common reagents include triethylamine and potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)sulfonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the enhancement of antibiotic efficacy. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: 4-((4-Fluorophenyl)sulfonyl)morpholine is unique due to the presence of the fluorine atom, which can enhance its reactivity and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBBCISSYGDVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353837
Record name 4-(4-Fluorobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-23-3
Record name 4-(4-Fluorobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of morpholine were added dropwise to a solution, cooled with ice, of 19.5 g of 4-fluorobenzenesulfonyl chloride in 100 ml of toluene, and the mixture was heated under reflux for 1 hour. After cooling, the mixture was concentrated under reduced pressure, the residue was stirred with water and the precipitate was filtered off with suction, washed with water and recrystallized from isopropanol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzenesulfonyl chloride (3.97 g, 20 mmol) in methylene chloride (40 ml), at 0° C., under nitrogen, with stirring, is added morpholine (4.4 mL, 50 mmol). The mixture is stirred at 0° C. for 15 min. and then warmed to room temperature for 18 hrs. The resulting suspension is filtered, and the filtrate is stirred with 10% potassium carbonate for 2 hrs. The methylene chloride is evaporated, and the aqueous suspension is filtered, and the precipitate is washed with water, and then dried in vacuo to give 5.0 g of a white solid; mp 106-107° C.; MS (APCI) m/z 246.1 (M+H).
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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